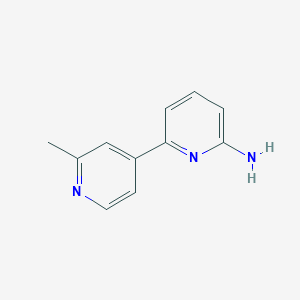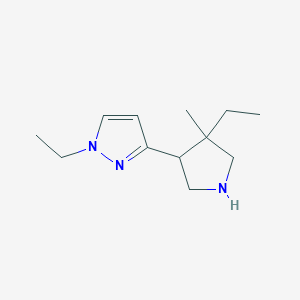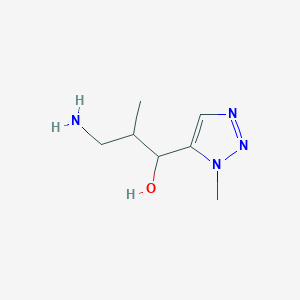![molecular formula C13H17NO B13205363 2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)
2-{6-Azaspiro[3.4]octan-8-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-Azaspiro[34]octan-8-yl}phenol is a chemical compound characterized by a spirocyclic structure, which includes a phenol group and an azaspiro octane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Azaspiro[3.4]octan-8-yl}phenol can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-Azaspiro[3.4]octan-8-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phenol group and the azaspiro moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of cyclohexanol derivatives .
Applications De Recherche Scientifique
2-{6-Azaspiro[3.4]octan-8-yl}phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the azaspiro moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{6-Azaspiro[3.4]octan-8-yl}methanol: Similar in structure but with a methanol group instead of a phenol group.
2-{6-Azaspiro[3.4]octan-8-yl}acetate: Contains an acetate group, offering different reactivity and applications.
Uniqueness
2-{6-Azaspiro[3.4]octan-8-yl}phenol is unique due to the presence of both a phenol group and an azaspiro moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-12-5-2-1-4-10(12)11-8-14-9-13(11)6-3-7-13/h1-2,4-5,11,14-15H,3,6-9H2 |
Clé InChI |
PINXMZDRIKYQRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNCC2C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



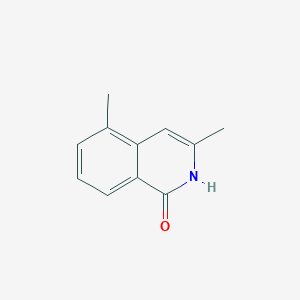
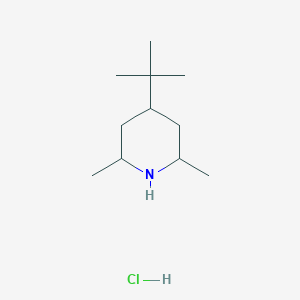

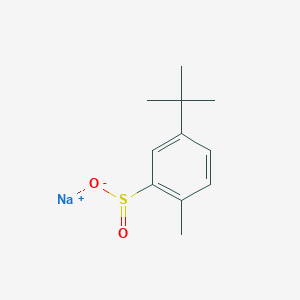
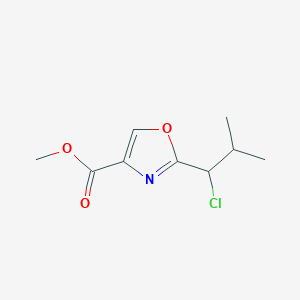
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
